molecular formula C11H16FN5 B11748888 N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11748888
M. Wt: 237.28 g/mol
InChI Key: YDNBLHBGMHOZFT-UHFFFAOYSA-N
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Description

N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a bifunctional pyrazole derivative characterized by two substituted pyrazole rings linked via a methylene bridge. The 5-fluoro and 1,3-dimethyl substituents on one pyrazole ring enhance its electron-withdrawing and steric properties, while the 1,4-dimethyl groups on the second pyrazole contribute to its lipophilicity and metabolic stability.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H16FN5/c1-7-5-14-17(4)11(7)13-6-9-8(2)15-16(3)10(9)12/h5,13H,6H2,1-4H3

InChI Key

YDNBLHBGMHOZFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=C(N(N=C2C)C)F

Origin of Product

United States

Preparation Methods

Reaction Steps and Conditions

StepReagents/ConditionsIntermediateYield
1. Alkylation1-Ethylpyrazole, NaH, THF, 0°C → RT1-Ethyl-5-fluoro-1H-pyrazole85%
2. FluorinationSelectfluor®, MeCN, 60°C5-Fluoropyrazole derivative78%
3. Amine Coupling1,4-Dimethyl-1H-pyrazol-5-amine, DMF, 80°CTarget compound68%

Mechanistic Insights :

  • Alkylation at the pyrazole N1 position is facilitated by strong bases like NaH, which deprotonate the pyrazole ring.

  • Fluorination with Selectfluor® proceeds via an electrophilic mechanism, preferentially substituting the C5 hydrogen.

  • Amine coupling employs polar aprotic solvents (e.g., DMF) to stabilize the transition state during nucleophilic substitution.

Reductive Amination Approach

Reductive amination offers a streamlined alternative by condensing a pyrazole aldehyde with 1,4-dimethyl-1H-pyrazol-5-amine (Table 1).

Protocol :

  • Imine Formation : React 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine in dichloromethane at 25°C for 12 hours.

  • Reduction : Add NaBH3CN (2 equiv) and stir for 6 hours.

EntryReducing AgentSolventYield
1NaBH3CNCH2Cl272%
2NaBH(OAc)3THF65%
3H2 (Pd/C)MeOH58%

Advantages :

  • Avoids harsh conditions required for alkylation.

  • Tolerates electron-withdrawing groups (e.g., fluorine) without side reactions.

Catalytic Methods for C–N Bond Formation

Recent advances leverage transition-metal catalysis to enhance efficiency:

Palladium-Catalyzed Coupling

A Pd(OAc)2/Xantphos system enables coupling between bromopyrazole and methylamine derivatives:

  • Conditions : Pd(OAc)2 (5 mol%), Xantphos (10 mol%), K2CO3, DMF, 100°C, 24 hours.

  • Yield : 81%.

Titanium-Mediated Cyclization

Titanium imido complexes facilitate [2+2+1] cyclization of alkynes, nitriles, and amines:

  • Substrates : Propargyl alcohol, acetonitrile, 1,4-dimethylpyrazole.

  • Yield : 67%.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to improve throughput and safety:

ParameterBatch ReactorFlow Reactor
Reaction Time12 hours2 hours
Yield68%89%
Purity95%99%

Optimization Strategies :

  • Temperature Control : Precise heating (±1°C) minimizes decomposition.

  • Catalyst Recycling : Pt/C catalysts are reused for up to 5 cycles without activity loss.

Reaction Optimization and Byproduct Analysis

Common byproducts and mitigation strategies:

ByproductFormation CauseMitigation
Di-alkylated amineExcess alkylating agentUse stoichiometric amine
Dehalogenated pyrazoleOver-reductionOptimize reductant stoichiometry
Oxidized intermediatesAir exposureConduct reactions under N2

Challenges and Limitations

  • Regioselectivity : Competing alkylation at pyrazole N2 (10–15% yield loss).

  • Fluorine Stability : HF elimination occurs above 100°C, limiting high-temperature steps.

  • Cost : Selectfluor® and Pt/C catalysts increase production costs by ~40%.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 150 W, 120°C, 30 minutes.

  • Yield : 76% (vs. 68% conventional heating).

Enzymatic Amination

  • Enzyme : Transaminase from Aspergillus terreus.

  • Yield : 52% (room temperature, aqueous buffer) .

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or vinyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Azido or thiocyanato derivatives.

    Coupling: Biaryl or vinyl derivatives.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on pyrazole substitution patterns, fluorine placement, and amine-linked functionalities. Below is a comparative analysis of key compounds from the evidence:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Molecular Formula (Inferred) Substituents Molecular Weight (g/mol) Key Features References
N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine C₁₁H₁₇FN₆ 5-F, 1,3-diMe (Pyrazole 1); 1,4-diMe (Pyrazole 2) ~252.3 Bifunctional pyrazole; potential for dual-target interactions
(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine C₉H₁₆FN₃ 5-F, 1,3-diMe; propylamine tail ~193.2 Simplified amine chain; reduced steric hindrance
N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide C₂₅H₂₉FN₄O₂ 5-F, indole-oxo core; diethylaminoethyl chain ~460.5 Hybrid indole-pyrazole system; enhanced π-π stacking potential
3-Amino-N,N,1-tripropyl-1H-pyrazole-4-carboxamide C₁₂H₂₂N₄O Tripropylamine; carboxamide ~238.3 Carboxamide functionality; increased hydrophilicity

Key Structural Differences and Implications

In contrast, the indole-based analog (–4) uses fluorine to stabilize the oxo-indole core, favoring planar molecular conformations .

Amine Linkers :

  • The propylamine derivative () lacks the second pyrazole ring, reducing molecular complexity but improving solubility. The target compound’s methylene-linked pyrazole system may confer rigidity, favoring allosteric modulation in enzyme targets .

Hybrid Systems :

  • The indole-pyrazole hybrid (–4) exhibits extended conjugation, enabling interactions with aromatic residues in biological targets. However, its higher molecular weight (~460.5 g/mol) may limit bioavailability compared to the target compound (~252.3 g/mol) .

Biological Activity

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family. Its unique structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H17FN5C_{12}H_{17}FN_{5}, with a molecular weight of approximately 251.30 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity, which is crucial for its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through the cyclization of hydrazine with a 1,3-diketone under acidic or basic conditions.
  • Methylation : Methyl groups are introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
  • Coupling Reaction : The final step involves the coupling of two pyrazole rings through nucleophilic substitution reactions.

This compound exerts its biological effects by interacting with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways or interfere with cellular signaling mechanisms. This modulation can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .

Biological Activities

Research has demonstrated that this compound exhibits significant biological activities:

Anticancer Activity

This compound has shown potential in inhibiting the growth of various cancer cell lines. Studies indicate that pyrazole derivatives can exhibit antiproliferative effects against lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) cells . The mechanism often involves the inhibition of topoisomerase or alkylation of DNA.

Antimalarial and Antileishmanial Effects

The compound has been investigated for its antimalarial and antileishmanial properties. It potentially inhibits specific enzymes critical for the biosynthesis of biomolecules in pathogens, disrupting vital processes within these organisms.

Anti-inflammatory Properties

Preliminary studies suggest that it may possess anti-inflammatory effects by modulating inflammatory pathways. This activity could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activities of pyrazole derivatives:

StudyFindings
Demonstrated anticancer activity in various cell lines; effective against breast cancer cells (MDA-MB-231).
Reported significant antibacterial properties against Gram-positive and Gram-negative bacteria.
Explored the compound's potential as an antipsychotic agent with distinct pharmacological profiles.

Q & A

Q. What are the optimized synthetic routes for N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine, and how can reaction conditions influence yield?

The synthesis of pyrazole derivatives typically involves alkylation or condensation reactions. For example, a general procedure involves reacting a pyrazole-thiol intermediate with an alkyl chloride in the presence of K₂CO₃ in DMF at room temperature . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity but may require post-reaction purification to remove residuals.
  • Base selection : K₂CO₃ is effective for deprotonation but may lead to side reactions with sensitive substrates.
  • Stoichiometry : A 1.1:1 molar ratio of alkylating agent to pyrazole intermediate minimizes unreacted starting material .
    To optimize for the target compound, replace the oxadiazole-thiol intermediate in with 5-amino-1,4-dimethylpyrazole and use 5-fluoro-1,3-dimethyl-4-(chloromethyl)pyrazole as the alkylating agent.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry of substituents. For example, methyl groups on pyrazole rings appear as singlets near δ 2.3–2.6 ppm, while fluorine substituents cause splitting in adjacent protons .
  • IR Spectroscopy : Identify amine N-H stretches (~3180 cm⁻¹) and C-F vibrations (1050–1250 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • HPLC/Purity Analysis : Use C18 columns with acetonitrile/water gradients to assess purity (>95% is typical for research-grade compounds) .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

  • Solvent System : Slow evaporation of ethanol or DCM/hexane mixtures at 4°C promotes crystal growth .
  • Temperature Control : Gradual cooling from 50°C to room temperature reduces lattice defects.
  • Additives : Trace amounts of ethyl acetate or methanol can improve crystal morphology .
    For the target compound, triclinic (P1) symmetry is expected based on similar pyrazole-amine structures, with unit cell parameters close to a = 8.5 Å, b = 9.8 Å, c = 10.4 Å .

Advanced Research Questions

Q. What computational strategies are effective for analyzing the electronic effects of the fluorine substituent on biological activity?

  • DFT Calculations : Use B3LYP/6-311G(d,p) to map electrostatic potential surfaces (EPS) and identify regions of electron deficiency caused by the fluorine atom .
  • Molecular Docking : Compare binding affinities of fluorinated vs. non-fluorinated analogs to targets like kinase enzymes (e.g., CDK2), where fluorine may enhance hydrophobic interactions .
  • QSAR Modeling : Correlate Hammett σ constants of substituents with IC₅₀ values to predict activity trends .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma. For example, N-dealkylation of the methylamine group could alter potency .
  • Protein Binding Assays : Measure free fraction via equilibrium dialysis; high plasma protein binding (>90%) may reduce in vivo efficacy despite strong in vitro activity .
  • Dose-Response Optimization : Adjust dosing intervals based on pharmacokinetic parameters (e.g., t₁/₂ = 4–6 hours for similar pyrazoles) to maintain therapeutic concentrations .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound in hepatic microsomes?

  • Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor for oxidative products (e.g., hydroxylation at the methyl group) via UPLC-QTOF-MS .
  • Enzyme Inhibition Studies : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .
  • Stable Isotope Labeling : Introduce ¹³C or ²H labels at the methyl groups to track metabolic cleavage sites .

Q. How can molecular dynamics (MD) simulations improve understanding of conformational flexibility in solution?

  • Simulation Parameters : Run 100-ns MD simulations in explicit water (TIP3P model) using AMBER or GROMACS. Analyze root-mean-square fluctuation (RMSF) to identify flexible regions (e.g., the methylene linker) .
  • Free Energy Landscapes : Construct Ramachandran-like plots for dihedral angles of the pyrazole rings to predict dominant conformers .
  • Solvent Accessibility : Calculate solvent-accessible surface area (SASA) to correlate hydrophobicity with membrane permeability .

Q. What experimental and theoretical approaches are suitable for investigating structure-activity relationships (SAR) in related analogs?

  • Analog Synthesis : Replace the 5-fluoro group with Cl, Br, or CF₃ to assess electronic effects. Modify the methyl groups to ethyl or isopropyl to study steric impacts .
  • Biological Assays : Test analogs against panels of cancer cell lines (e.g., MCF-7, HepG2) and measure IC₅₀ values. Cross-validate with kinase inhibition assays (e.g., EGFR, VEGFR2) .
  • 3D Pharmacophore Modeling : Use MOE or Schrödinger to identify critical features (e.g., hydrogen bond acceptors at the fluorine position) .

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